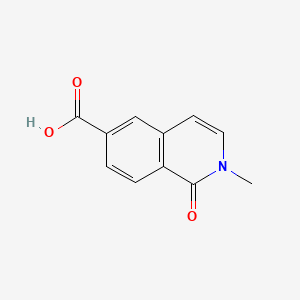

1,2-二氢-2-甲基-1-氧代异喹啉-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

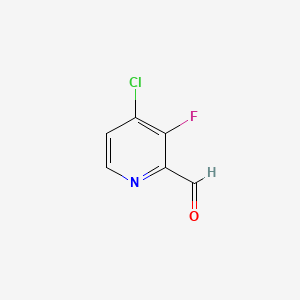

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid is a chemical compound with the CAS number 1374652-18-2 . It is offered by several suppliers for research and development purposes.

Synthesis Analysis

While there is no direct information available on the synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid, related compounds have been synthesized using various methods. For example, 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid was prepared and coupled with various amino acid tri/tetrapeptide methyl esters to afford new quinoxalopeptide derivatives . Another method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .科学研究应用

抗氧化应用

研究表明,乙氧基喹的类似物(如 1,2-二氢-2,2,4-三甲基喹啉衍生物)表现出有效的抗氧化特性。包括异喹啉衍生物在内的这些化合物用于保护鱼粉中宝贵的多不饱和脂肪酸免受氧化,突出了它们在保持动物饲料营养质量和安全方面的至关重要作用 A. J. de Koning, 2002。这一应用对于水产养殖业至关重要,在该行业中,防止鱼粉自燃和酸败是一个重大问题。

治疗潜力

异喹啉,特别是四氢异喹啉衍生物,因其治疗潜力而受到认可,例如抗癌和神经保护作用。一篇涵盖 2010 年至 2015 年间专利的综述重点介绍了这些衍生物的多样治疗活性,包括它们在对抗癌症、疟疾、中枢神经系统疾病和心血管疾病中的作用 I. Singh, P. Shah, 2017。广泛的应用凸显了该化合物的多功能性和作为开发新药支架的潜力。

酶促生物催化

已研究了包括异喹啉羧酸在内的羧酸对生物催化的影响,研究结果表明,此类化合物可以在低于所需产率和滴度的浓度下抑制微生物生长。这一特性被用于生物技术应用中,例如生产生物燃料和生化制品,其中这些酸可以作为前体或中间体 L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013。了解这些酸对微生物的抑制机制有助于制定提高微生物耐受性的策略,从而提高生产效率。

分析和合成化学

异喹啉衍生物在分析和合成化学中对于开发新的合成路线和方法至关重要。例如,涉及异喹啉化合物的费希尔吲哚合成,说明了该化合物在合成复杂杂环结构中的作用,而这些结构在药物化学中至关重要 R. Fusco, F. Sannicolo, 1978。此类合成应用对于创造新药和新材料至关重要。

安全和危害

作用机制

Target of Action

It’s worth noting that indole derivatives, which share a similar heterocyclic system, have been found to bind with high affinity to multiple receptors . This suggests that 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets and induce changes that can lead to various biological effects . It’s plausible that 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid operates in a similar manner.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound influences multiple biochemical pathways.

Action Environment

It’s generally recommended to handle such compounds in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

属性

IUPAC Name |

2-methyl-1-oxoisoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMKDCNNTMDWNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)